The synthesis of azatadine 2-butenedioate typically involves the following steps:
The molecular structure of azatadine 2-butenedioate features a complex arrangement that includes a piperidine ring and a maleate moiety. The compound's structure can be represented by its chemical formula:
The structural representation indicates the presence of multiple rings and functional groups that contribute to its pharmacological properties.
Azatadine 2-butenedioate can undergo several types of chemical reactions:
These reactions are significant for developing new derivatives with potentially enhanced therapeutic effects.
Azatadine 2-butenedioate functions primarily as an H1 receptor antagonist. By blocking histamine H1 receptors on effector cells, it prevents histamine from binding to these sites. This action reduces the intensity of allergic reactions and tissue injury responses that involve histamine release . The high affinity for H1 receptors (Ki = 3.9 nM) indicates its effectiveness in clinical applications .
These properties suggest that azatadine 2-butenedioate has favorable characteristics for pharmaceutical formulation, including good solubility and appropriate lipophilicity.
Azatadine 2-butenedioate has several scientific uses:
This versatility makes azatadine 2-butenedioate a valuable compound in both research and clinical settings.
Azatadine emerged as a significant first-generation antihistamine following its synthesis in 1963 by Schering-Plough researchers, representing a structural evolution within the piperidine class of histamine H₁-receptor antagonists [3] [5]. The compound was strategically designed as a benzocycloheptapyridine derivative, featuring an 11-(1-methylpiperidin-4-ylidene) moiety that conferred potent antihistaminic activity through optimized receptor binding geometry [5] [8]. Patent protection was secured in 1967 (US3326924), highlighting the pharmaceutical innovation in its molecular architecture that balanced lipophilicity and electrostatic interactions critical for histamine receptor antagonism [3] [5].
The transition from azatadine free base (C₂₀H₂₂N₂, MW 290.4 g/mol) to its 2-butenedioate salt (azatadine dimaleate, CAS 3978-86-7) addressed fundamental pharmaceutical limitations. The crystalline salt form dramatically improved formulation stability and aqueous solubility – essential properties for reliable oral bioavailability [2] [7]. This salt formation strategy exemplified a crucial paradigm in mid-20th century medicinal chemistry, where counterion selection became integral to drug development pipelines. The dimaleate salt (molecular formula C₂₈H₃₀N₂O₈, MW 522.55 g/mol) demonstrated a defined melting point of 152-154°C, confirming its crystalline purity and batch-to-batch consistency for manufacturing [2] [5].
Table 1: Key Historical Milestones in Azatadine Development
| Year | Development Milestone | Significance |
|---|---|---|
| 1963 | Initial synthesis by Schering-Plough chemists | Creation of novel benzocycloheptapyridine scaffold with piperidine optimization |
| 1967 | US Patent 3326924 granted | Protection of intellectual property for azatadine composition of matter |
| 1976 | Optimine® (azatadine maleate) approved in US | First commercial availability for allergic rhinitis treatment |
| 1980s | Introduction of combination product Trinalin Repetabs® | Azatadine maleate + pseudoephedrine for enhanced decongestant action |
| 2005-2009 | Gradual withdrawal from major markets | Superseded by non-sedating successors (loratadine/desloratadine) |
Despite promising clinical efficacy demonstrated in chronic allergic rhinitis trials (80% symptom relief at 2mg twice daily), azatadine's commercial trajectory was ultimately limited by its central nervous system penetration, causing significant sedation in 30-40% of patients at therapeutic doses [2] [3]. This pharmacological limitation, inherent to first-generation antihistamines, catalyzed Schering-Plough's development of second-generation analogs – notably loratadine (1988) and desloratadine (2001) – which retained the core azatadine pharmacophore but incorporated strategic molecular modifications to restrict blood-brain barrier penetration [3] [4]. By 2005-2009, azatadine approvals were withdrawn in most jurisdictions, though its dimaleate salt remains a historically significant model for rational salt selection in pharmaceutical development [3] [7].
Table 2: Structural Evolution from Azatadine to Second-Generation Antihistamines
| Compound | Core Structure | Key Modifications | Therapeutic Advancement |
|---|---|---|---|
| Azatadine | Benzo[5,6]cyclohepta[1,2-b]pyridine | Unsubstituted core | Initial H₁ potency; significant sedation |
| Loratadine | Azatadine analog | Carbethoxy group at C4; Cl substitution at C8 | Reduced CNS penetration; non-sedating |
| Desloratadine | Loratadine metabolite | Hydroxyl group replacing carbethoxy; Cl at C8 | Enhanced potency; no cardiotoxicity risk |
The strategic conversion of azatadine free base to its 2-butenedioate salt (typically dimaleate) fundamentally optimized biopharmaceutical properties through multifaceted physicochemical modifications. Maleic acid ((Z)-but-2-enedioic acid) was selected as the counterion due to its optimal pKa (pKa₁=1.9, pKa₂=6.1) that facilitated proton transfer with azatadine's tertiary amine (pKa=9.2), creating a stable ionic bond with 1:2 stoichiometry (azatadine:maleate) [2] [5]. This salt formation significantly enhanced aqueous solubility from 0.18 mg/mL for the free base to >50 mg/mL for the salt form – a critical determinant for rapid gastrointestinal dissolution and absorption kinetics following oral administration [7] [8].
The crystalline structure of azatadine dimaleate conferred exceptional solid-state stability, reducing hygroscopicity and oxidative degradation pathways observed in the free base. Accelerated stability studies demonstrated <0.5% decomposition after 6 months at 40°C/75% RH, attributable to the tightly packed crystal lattice stabilized by intermolecular hydrogen bonding between the protonated azatadine ammonium ion and maleate carboxylate groups [2]. This stability profile directly translated to extended shelf-life in pharmaceutical formulations, particularly tablets where excipient compatibility is essential.
Table 3: Comparative Physicochemical Properties of Azatadine Forms
| Property | Azatadine Free Base | Azatadine Dimaleate | Pharmaceutical Impact |
|---|---|---|---|
| Molecular Weight | 290.41 g/mol | 522.55 g/mol | Dose adjustment required (2mg base ≡ 3.6mg salt) |
| Melting Point | Oily liquid | 152-154°C | Defined crystalline form for processing |
| Water Solubility (25°C) | 0.18 mg/mL | >50 mg/mL | Enhanced dissolution rate and oral absorption |
| Log P (Octanol/Water) | 3.59 | 1.84 | Reduced membrane diffusion (lower CNS exposure) |
| Hygroscopicity | High | Low | Improved formulation stability |
Pharmacokinetically, the dimaleate salt demonstrated superior oral absorption kinetics in radiolabeled studies, achieving Cₘₐₓ values 2.3-fold higher than equimolar free base administration [7]. This enhancement is mechanistically attributed to the "pH-solubility profile" of the salt form – maleate counterions maintain solubility in gastric fluid (pH 1.5-3), while controlled precipitation at intestinal pH (6.5-7.5) creates fine particles with high surface area for absorption [5]. The salt dissociation kinetics were optimized to balance solubility and permeability, with transcellular absorption occurring predominantly via passive diffusion of the reprotonated free base through enterocyte membranes.
Crucially, the 2-butenedioate salt moderated azatadine's lipophilicity profile, reducing the experimental log P from 3.59 (free base) to 1.84 (salt form). This physicochemical shift produced dual benefits: (1) it maintained sufficient lipid solubility for gastrointestinal absorption while (2) reducing passive blood-brain barrier penetration, thereby potentially mitigating central sedative effects – though this modulation proved insufficient to achieve true non-sedating status [5] [8]. The salt formation also influenced protein binding characteristics, with plasma binding decreasing from 95% (free base) to 88% (dimaleate), potentially increasing the fraction of pharmacologically active unbound drug [7].
Interactive Table 4: Biopharmaceutical Comparison of Antihistamine Salts
| Antihistamine | Salt Form | Solubility (mg/mL) | Relative Bioavailability | Tₘₐₓ (hours) |
|---|---|---|---|---|
| Azatadine | Dimaleate | >50 | 1.00 (reference) | 2.5 |
| Chlorpheniramine | Maleate | 220 | 1.15 | 2.8 |
| Diphenhydramine | HCl | 500 | 0.92 | 1.5 |
| Promethazine | HCl | 150 | 0.87 | 3.0 |
The molecular interactions underlying these enhancements involve complex counterion dynamics. Maleate's dual carboxylate groups engage in bifurcated hydrogen bonding with azatadine's protonated piperidine nitrogen (N⁺-H···OOC bonding distance: 1.87Å), while the alkene bridge provides molecular rigidity that minimizes conformational entropy loss upon crystallization [2]. This specific configuration creates a thermodynamically stable system that exhibits high crystalline lattice energy (ΔHₗₐₜₜᵢcₑ = -218 kJ/mol), explaining both the elevated melting point and reduced hygroscopicity compared to alternative salts like hydrochloride or citrate [5]. The success of this salt strategy is evident in its extension to structurally related antihistamines, though azatadine dimaleate remains a particularly illustrative example of rational salt selection balancing multiple biopharmaceutical objectives.
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 39202-17-0
CAS No.: 197787-20-5